molecular formula C17H20FN3O3S B2368949 4-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide CAS No. 1105251-69-1

4-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide

Cat. No.: B2368949
CAS No.: 1105251-69-1
M. Wt: 365.42
InChI Key: WEAVVGWNZBHEGY-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide is a synthetic organic compound featuring a sulfonyl-linked 4-fluorophenyl group and a 2-methyltetrahydrocyclopenta[c]pyrazol-3-amine moiety connected via a butanamide chain. The compound’s synthesis likely involves coupling reactions, similar to methods used for sulfonamide-triazole derivatives , and characterization via NMR, MS, and IR spectroscopy .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S/c1-21-17(14-4-2-5-15(14)20-21)19-16(22)6-3-11-25(23,24)13-9-7-12(18)8-10-13/h7-10H,2-6,11H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAVVGWNZBHEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide , with CAS number 1210485-65-6 , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₈FN₃O₃S
  • Molecular Weight : 351.4 g/mol
  • Structure : The compound features a sulfonamide group attached to a fluorophenyl moiety and a cyclopentapyrazole structure.

Antioxidant Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant antioxidant activities. For instance, derivatives with similar structural motifs have shown the ability to scavenge free radicals effectively and protect cellular components from oxidative stress .

Inhibition of Tyrosinase

Tyrosinase (TYR) is a key enzyme in melanin biosynthesis. Compounds that inhibit TYR can be beneficial for treating hyperpigmentation disorders. In vitro studies have demonstrated that certain derivatives of this compound can act as competitive inhibitors of TYR, showing IC₅₀ values in the low micromolar range .

CompoundIC₅₀ (µM)Mechanism of Action
Compound A15.3Competitive inhibition
Compound B22.7Non-competitive inhibition
This compoundTBDTBD

Cytotoxicity Studies

In cytotoxicity assays conducted on various cancer cell lines (e.g., B16F10 melanoma cells), some derivatives displayed low cytotoxicity while maintaining high anti-melanogenic effects. This suggests a favorable therapeutic window for these compounds . Notably, compound 10 from a related study exhibited no cytotoxic effects up to concentrations of 25 µM .

Study on Melanin Biosynthesis

A study focusing on the inhibition of melanin biosynthesis highlighted the effectiveness of structurally similar compounds in reducing melanin production in B16F10 cells. The results indicated that the presence of specific substituents on the aromatic rings significantly enhanced inhibitory activity against TYR .

Kinetic Studies

Kinetic analyses using Lineweaver-Burk plots have been employed to elucidate the mode of action of these compounds against TYR. Results indicated competitive inhibition characteristics for several derivatives, suggesting that they bind to the active site of the enzyme and prevent substrate access .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key Functional Groups :

  • Sulfonyl Group: Shared with compounds in and , which exhibit phenylsulfonyl linkages. The 4-fluorophenyl substitution may enhance lipophilicity and target binding compared to non-halogenated analogs .
  • Tetrahydrocyclopenta[c]pyrazol-3-amine Core : Similar to BPN-3783 (N-(2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)thiazol-2-amine), which has a thiazol-amine substituent instead of a butanamide chain . The methyl group at position 2 of the pyrazoline ring in the target compound may improve metabolic stability compared to ethyl-substituted analogs.

Table 1: Structural Comparison

Compound Core Structure Key Substituents
Target Compound Tetrahydrocyclopenta[c]pyrazol 4-Fluorophenylsulfonyl, butanamide
BPN-3783 () Tetrahydrocyclopenta[c]pyrazol Thiazol-amine, methoxy-pyridinylimidazole
Example 53 () Pyrazolo[3,4-d]pyrimidine 4-Oxo-chromenyl, fluorophenyl, isopropylbenzamide
GLUT4 Binder () Tetrahydrocyclopenta[c]pyrazol Quinolinylmethyl, methoxyphenylpropanamide
Physicochemical Properties

Melting Points :

  • The target compound’s melting point is unreported, but analogs with sulfonamide groups () range from 132–230°C, suggesting moderate thermal stability. Example 53 () melts at 175–178°C, comparable to compounds with fluorophenyl groups .

Spectroscopic Data :

  • IR : Absence of νC=O (~1660 cm⁻¹) in triazoles () contrasts with the target compound’s amide C=O stretch (~1680 cm⁻¹) .
  • NMR : The 4-fluorophenyl group would show distinct ¹⁹F NMR signals near -110 ppm, as seen in fluorinated analogs .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis is feasible using established methods for sulfonamide coupling and pyrazoline cyclization .
  • Optimization Opportunities : Substituting the butanamide chain (e.g., with thiazole or imidazole) could improve bioavailability, as seen in BPN-3783 .

Q & A

Q. Basic

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity).
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability via flow cytometry.
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, noting IC50 values .
    Advanced : Perform SAR studies by modifying the fluorophenyl or sulfonyl groups. For example, replace the 4-fluoro substituent with chloro to compare electronic effects on target binding .

What experimental designs optimize reaction yields for scale-up synthesis?

Q. Advanced

  • DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. Pd(OAc)₂), solvents (DMF vs. THF), and temperatures to identify optimal conditions.
  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., sulfonylation).
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

Q. Basic

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and quantify degradation via HPLC.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the cyclopenta-pyrazole ring.
    Advanced : Perform kinetic modeling (e.g., Arrhenius plots) to predict shelf-life and storage conditions. The sulfonamide group may hydrolyze in acidic environments, requiring enteric coating for oral delivery .

What computational tools predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinases (e.g., EGFR) using the fluorophenyl group as a hydrophobic anchor.
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories.
  • QSAR Models : Corrogate substituent electronegativity (e.g., fluorine vs. methoxy) with inhibitory potency .

How can researchers resolve spectral ambiguities in the tetrahydrocyclopenta[c]pyrazole moiety?

Q. Advanced

  • NOE Experiments : Identify spatial proximity between methyl groups (δ 1.2–1.5 ppm) and adjacent protons to confirm ring conformation.
  • X-ray Crystallography : Resolve chair vs. boat conformations in the tetrahydro ring. For example, reports similar fluorophenyl-pyrazole structures with defined torsion angles .

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